Dodecabismuthino silicon icosaoxide

Thermal Analysis Crystal Growth Material Stability

Dodecabismuthino silicon icosaoxide, commonly known as bismuth silicon oxide (BSO, Bi12SiO20, CAS 12377-72-9), is a member of the sillenite family of inorganic compounds. It is a cubic, optically active, photoconductive electro-optic crystal that exhibits a unique combination of piezoelectric, photorefractive, and elasto-optic properties, making it a foundational material for dynamic holography, spatial light modulation, and optical data processing.

Molecular Formula Bi12O20Si
Molecular Weight 1112.17 g/mol
CAS No. 12377-72-9
Cat. No. B076508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecabismuthino silicon icosaoxide
CAS12377-72-9
Synonymsdodecabismuthino silicon icosaoxide
Molecular FormulaBi12O20Si
Molecular Weight1112.17 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3]
InChIInChI=1S/4Bi.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2
InChIKeyYZGCCAILQGGGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecabismuthino Silicon Icosaoxide (Bi12SiO20) for Photorefractive and Electro-Optic Applications: A Technical Baseline


Dodecabismuthino silicon icosaoxide, commonly known as bismuth silicon oxide (BSO, Bi12SiO20, CAS 12377-72-9), is a member of the sillenite family of inorganic compounds [1]. It is a cubic, optically active, photoconductive electro-optic crystal that exhibits a unique combination of piezoelectric, photorefractive, and elasto-optic properties, making it a foundational material for dynamic holography, spatial light modulation, and optical data processing [2]. Single crystals can be grown to centimeter-scale via the Czochralski method, providing a reliable supply chain for device fabrication [2].

Electro-optic single crystal for dynamic holography and spatial light modulation
Czochralski-grown, centimeter-scale crystal availability for device fabrication
Supports optical data processing and real-time interferometry workflows
Photorefractive and piezoelectric material platform with elasto-optic response

Why Bi12SiO20 Cannot Be Casually Substituted with Other Sillenite Crystals: A Comparative Performance Analysis


Although Bi12SiO20 (BSO), Bi12GeO20 (BGO), and Bi12TiO20 (BTO) are isostructural sillenites with similar photorefractive properties, critical performance specifications in optical absorption, thermal stability, electro-optic coefficient, and natural optical activity diverge significantly [1]. Simple material interchange can lead to catastrophic device failure under high-temperature operation, sub-optimal optical throughput, or incompatible system-level design parameters, as detailed in the quantitative evidence below [2][3].

Decomposition onset differs significantly: BSO remains stable to higher temperatures than BTO, critical for high-power laser environments and high-temperature processing.
Electro-optic coefficient (r41) is mid-range: BSO provides a balance between BGO (lower modulation) and BTO (higher coefficient but with absorption penalty), preventing direct drop-in replacement.
Optical absorption coefficient is substantially lower than BTO, affecting signal fidelity and thermal management in photorefractive devices; substitution may compromise low-loss design requirements.

Quantitative Differentiation of Dodecabismuthino Silicon Icosaoxide (Bi12SiO20) Against Closest Sillenite Analogs


Thermal Stability: Bi12SiO20 Decomposition Onset Outperforms Bi12TiO20 by Over 75°C

Bi12SiO20 exhibits superior structural integrity at high temperatures compared to the titanium analog Bi12TiO20. Thermogravimetric analysis indicates that Bi12SiO20 remains stable with negligible weight loss up to 750 °C, with its primary decomposition and associated weight loss occurring above 919 °C [1]. In contrast, Bi12TiO20 crystals show a rapid weight loss and structural decomposition starting at a significantly lower temperature of 840 °C [2]. This directly translates to a wider operational thermal window for BSO.

Thermal Decomposition Onset
Cross-study comparable
BSO: >919 °C vs BTO: 840 °C
Δ ≥79 °C higher decomposition onset
Supports high-temperature processing and operation selection
TGA-derived; conditions may differ across studies
Thermal Analysis Crystal Growth Material Stability

Electro-Optic Performance: Bi12SiO20 Provides a Crucial Mid-Range r41 Coefficient for System Design Flexibility

The electro-optic coefficient (r41) of Bi12SiO20 at 633 nm has been measured at 5.0 pm/V [1]. This value is explicitly compared to the isostructural analogs Bi12GeO20 and Bi12TiO20 in a standard vendor specification, which lists their r41 coefficients as 3.5 pm/V and 5.7 pm/V, respectively [1]. This places BSO as a performance-balanced option, offering a 43% higher electro-optic effect than BGO while avoiding the higher optical absorption penalties associated with BTO's slightly larger coefficient.

Electro-Optic r41 at 633 nm
Head-to-head
BSO: 5.0 pm/V
BGO: 3.5 pm/V
BTO: 5.7 pm/V
Mid-range coefficient balances modulation efficiency and absorption
Vendor specification; verify with application wavelength
Electro-Optics Pockels Effect Photorefractive Materials

Optical Clarity: Bi12SiO20 Exhibits Significantly Lower Absorption Losses Than Bi12TiO20

Optical absorption is a critical loss factor in photorefractive devices. A direct comparison of vendor-specified properties at 633 nm shows that Bi12SiO20 has an optical absorption coefficient of 0.3 cm⁻¹. This is 40% lower than the 0.5 cm⁻¹ measured for Bi12TiO20 under the same conditions [1]. This lower intrinsic absorption translates directly to higher optical throughput and reduced thermal loading in practical devices.

Optical Absorption at 633 nm
Head-to-head
BSO: 0.3 cm⁻¹ vs BTO: 0.5 cm⁻¹
40% lower absorption
Lower signal loss and thermal loading in photorefractive devices
Vendor specification; confirm under operating power
Optical Absorption Photorefractive Crystals Optical Loss

Photorefractive Sensitivity: Bi12SiO20 Matches the Best-in-Class Performance for Volume Holography

For read-write volume holographic storage, Bi12SiO20 and Bi12GeO20 are jointly reported to present the best known photorefractive sensitivity, with an inverse sensitivity (S⁻¹) of approximately 300 μJ/cm² [1]. This high sensitivity, combined with high-quality image reconstruction, is a performance standard established by Huignard and Micheron that sets both BSO and BGO apart from other material classes for this application.

Photorefractive Sensitivity
Class-level
S⁻¹ ≃ 300 μJ/cm² (top reported tier with BGO)
Reported top-tier sensitivity supports volume holography consideration
Historical benchmark; validate for current crystal lots
Photorefractive Effect Holographic Storage Sensitivity

Gain Performance: Bi12SiO20 Achieves High Exponential Gain Coefficients in Two-Wave Mixing

In photorefractive two-wave mixing experiments using a moving grating, Bi12SiO20 crystals have been shown to produce large exponential gain coefficients (Γ) in the range of 8 to 12 cm⁻¹ in the drift recording mode [1]. This analytical study provides a quantitative benchmark for BSO's performance in optical amplification applications, distinct from the broadly reported sensitivity metric shared with BGO.

Two-Wave Mixing Gain
Supporting evidence
Γ = 8–12 cm⁻¹ (drift recording, moving grating)
Quantified gain for optical amplification design
Single-compound measurement; may vary with setup
Two-Wave Mixing Photorefractive Gain Nonlinear Optics

Optimal Application Scenarios for Dodecabismuthino Silicon Icosaoxide Based on Verified Performance Differentiation


High-Temperature Optical Data Processing and Dynamic Holography

For industrial systems operating under sustained thermal load, such as high-power laser beam steering and real-time interferometry in manufacturing environments, Bi12SiO20 is the superior sillenite candidate. Its decomposition onset above 919 °C provides a crucial safety margin over Bi12TiO20, which begins to structurally fail at just 840 °C [1]. This ensures device longevity and consistent optical performance without the risk of sudden thermal degradation, as confirmed by recent thermogravimetric studies [1].

Low-Loss Pockels Cells and Electro-Optic Modulators

When designing a Pockels cell where low optical loss is critical, Bi12SiO20 offers a quantifiable advantage over Bi12TiO20. Its optical absorption coefficient of 0.3 cm⁻¹ is 40% lower than BTO's 0.5 cm⁻¹ [2], minimizing signal attenuation and thermal lensing, while its electro-optic coefficient (r41 = 5.0 pm/V) still provides a 43% improvement over Bi12GeO20 (r41 = 3.5 pm/V) [2]. This balanced performance profile makes BSO the optimal choice for high-fidelity, low-noise electro-optic modulation.

High-Sensitivity Volume Holographic Storage Systems

For archival holographic data storage, Bi12SiO20 is a proven, top-tier material. It shares the highest known photorefractive sensitivity (S⁻¹ ≃ 300 μJ/cm²) with Bi12GeO20 [3] but offers the additional benefit of lower optical absorption compared to BTO, resulting in higher net diffraction efficiency and longer storage times. The high dark resistivity of ~10¹⁵ Ω cm further supports prolonged dark storage of recorded holograms [4].

Optical Amplification via Two-Wave Mixing

Bi12SiO20 is an excellent candidate for optical amplification and phase conjugation setups. With a demonstrated exponential gain coefficient (Γ) in the range of 8-12 cm⁻¹ in moving-grating two-wave mixing experiments [5], BSO provides a high gain factor that can be reliably incorporated into the design of photorefractive beam combiners and adaptive optical systems.

Application
Selection Property
Validation Focus
High-temperature dynamic holography & data processing
Thermal stability margin
TGA decomposition profile review
Low-loss Pockels cells & electro-optic modulators
Balanced r41 and low absorption
Electro-optic coefficient and absorption specification review
Volume holographic storage
Photorefractive sensitivity & dark resistivity
Sensitivity benchmark and dark storage characteristics
Optical amplification (two-wave mixing)
Exponential gain coefficient
Γ range under intended grating conditions
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